molecular formula C20H15NO5S B11014418 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate

Cat. No.: B11014418
M. Wt: 381.4 g/mol
InChI Key: PRFKFCIHDWTPGP-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate is a complex organic compound that features a benzisoxazole core linked to a thiophene carboxylate group through a methoxyphenoxy methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the benzisoxazole and thiophene carboxylate precursors. The benzisoxazole core can be synthesized through cyclization reactions involving ortho-nitrobenzyl alcohol derivatives. The thiophene carboxylate group is often introduced via carbonylation reactions using thiophene and carbon monoxide in the presence of a catalyst such as palladium .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carbonylation and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the benzisoxazole core can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative .

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzisoxazole core can bind to specific sites on proteins, modulating their activity. The thiophene carboxylate group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate is unique due to the presence of the thiophene carboxylate group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C20H15NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C20H15NO5S/c1-23-13-4-2-5-14(10-13)24-12-17-16-8-7-15(11-18(16)26-21-17)25-20(22)19-6-3-9-27-19/h2-11H,12H2,1H3

InChI Key

PRFKFCIHDWTPGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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